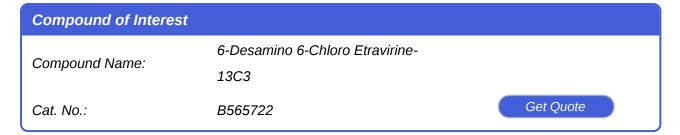


In-Depth Technical Guide: 6-Desamino 6-Chloro Etravirine-13C3

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CAS Number: 1246818-40-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Desamino 6-Chloro Etravirine-13C3**, a stable isotope-labeled internal standard crucial for the accurate quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. This document details its physicochemical properties, a representative experimental protocol for its use in bioanalytical methods, and relevant pharmacokinetic data for the parent compound, Etravirine.

Core Compound Data

6-Desamino 6-Chloro Etravirine-13C3 is a derivative of Etravirine, an antiretroviral medication used in the treatment of HIV-1 infection. The incorporation of three carbon-13 isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. Its primary application is in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analyses where precision and accuracy are paramount. The unlabeled form, 6-Desamino 6-Chloro Etravirine (CAS: 269055-76-7), is known as an intermediate in the synthesis of Etravirine.

Physicochemical Properties



Property	Value
CAS Number	1246818-40-5
Molecular Formula	C ₁₇ ¹³ C ₃ H ₁₃ BrClN ₅ O
Molecular Weight	457.69 g/mol
Synonyms	4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile-13C3

Experimental Protocol: Quantification of Etravirine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

The following protocol is a representative method adapted from established bioanalytical procedures for antiretroviral drugs, illustrating the use of a stable isotope-labeled internal standard like **6-Desamino 6-Chloro Etravirine-13C3**. While the original study may have used [13C6]-Etravirine, the methodology is directly applicable.

Objective

To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etravirine in human plasma, suitable for pharmacokinetic and therapeutic drug monitoring studies.

Materials and Reagents

- Analytes: Etravirine
- Internal Standard (IS): 6-Desamino 6-Chloro Etravirine-13C3
- Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid, Ammonium formate, Purified water (Milli-Q or equivalent), Human plasma (with EDTA as anticoagulant).

Instrumentation



- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

- Label polypropylene tubes for calibration standards, quality control samples, and unknown samples.
- To 100 μL of plasma in each tube, add the internal standard solution.
- Add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol) to each tube.
- Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at high speed (e.g., 9500 x g) for 5 minutes.
- Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions

- Column: A reverse-phase C18 column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.

Mass Spectrometric Conditions

Ionization Mode: Positive Electrospray Ionization (ESI+).



- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Etravirine:m/z 435.9 → 163.6[1][2]
 - **6-Desamino 6-Chloro Etravirine-13C3**: The precursor ion would be approximately m/z 458.7, and a suitable product ion would be determined through infusion and optimization.
- Optimization: Dwell times, collision energies, and other source parameters should be optimized for maximum signal intensity.

Data Presentation: Pharmacokinetics of Etravirine

The following tables summarize key pharmacokinetic parameters of the parent compound, Etravirine, in different patient populations. This data provides context for the concentration ranges expected in bioanalytical studies utilizing **6-Desamino 6-Chloro Etravirine-13C3** as an internal standard.

Table 1: Pharmacokinetic Parameters of Etravirine in HIV-Infected Adults

Parameter	Mean (Standard Deviation)	
Dose	200 mg twice daily	
AUC12h (ng·h/mL)	5506 (4710)	
C _{min} (ng/mL)	393 (391)	
Protein Binding	>99%	
Elimination Half-life (t1/2)	30-40 hours[3][4]	

Data from the DUET-1 and DUET-2 trials.

Table 2: Pharmacokinetic Parameters of Etravirine in HIV-Infected Children (6-17 years)



Parameter	Stage I (4mg/kg bid)	Stage II (5.2mg/kg bid)
C _{max} (ng/mL)	495 (453)	757 (680)
C _{min} (ng/mL)	184 (151)	294 (278)
AUC12h (ng·h/mL)	4050 (3602)	6141 (5586)

Data from a Phase I, open-label trial.[5]

Mandatory Visualizations

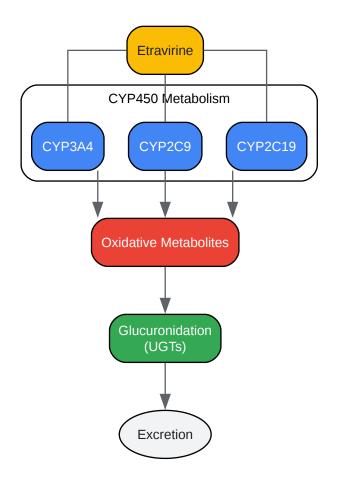
The following diagrams illustrate the experimental workflow and the metabolic pathway of Etravirine.



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Caption: Experimental workflow for the quantification of Etravirine.





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Caption: Metabolic pathway of Etravirine.

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